molecular formula C21H23N3O7S2 B11592707 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 4-morpholin-4-ylsulfonylbenzoate

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 4-morpholin-4-ylsulfonylbenzoate

Cat. No.: B11592707
M. Wt: 493.6 g/mol
InChI Key: WXAUMZMWOMACTO-UHFFFAOYSA-N
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Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 4-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound that features a benzisothiazole ring and a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 4-(MORPHOLINOSULFONYL)BENZOATE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with sulfur dioxide. The resulting benzisothiazole is then oxidized to form the 1,1-dioxide derivative.

Next, the amino group is introduced via a nucleophilic substitution reaction, where the benzisothiazole reacts with an appropriate amine. The final step involves the coupling of the benzisothiazole derivative with 4-(morpholinosulfonyl)benzoic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 4-(MORPHOLINOSULFONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 4-(MORPHOLINOSULFONYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 4-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholinosulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 4-(MORPHOLINOSULFONYL)BENZOATE is unique due to its combination of a benzisothiazole ring and a morpholinosulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23N3O7S2

Molecular Weight

493.6 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 4-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C21H23N3O7S2/c25-21(16-6-8-17(9-7-16)33(28,29)24-11-14-30-15-12-24)31-13-3-10-22-20-18-4-1-2-5-19(18)32(26,27)23-20/h1-2,4-9H,3,10-15H2,(H,22,23)

InChI Key

WXAUMZMWOMACTO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCCN=C3C4=CC=CC=C4S(=O)(=O)N3

Origin of Product

United States

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